

A Comparative Analysis of DQP-1105: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *dqp-1105*

Cat. No.: B1230525

[Get Quote](#)

DQP-1105 has emerged as a significant research tool for investigating the roles of specific N-methyl-D-aspartate (NMDA) receptor subunits in neurological functions and disorders. This guide provides a comprehensive comparison of the in vitro and in vivo effects of **DQP-1105**, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Mechanism of Action

DQP-1105 is a noncompetitive antagonist of the NMDA receptor, exhibiting notable selectivity for subtypes containing the GluN2C and GluN2D subunits.^{[1][2][3]} Its mechanism is characterized by voltage-independent inhibition that cannot be overcome by increasing the concentrations of the co-agonists, glutamate or glycine.^{[1][2][3]} The inhibitory action of **DQP-1105** is dependent on the binding of glutamate, suggesting that its affinity for the receptor increases after the receptor has bound glutamate.^{[4][5]} This suggests that **DQP-1105** likely acts as a negative allosteric modulator. Studies on single-channel currents indicate that **DQP-1105** inhibits a pregating step without altering the mean open time or single-channel conductance, suggesting it prevents the channel from opening rather than blocking the open pore.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of **DQP-1105**.

Table 1: In Vitro Potency of DQP-1105 on NMDA Receptor Subunits

Receptor Subunit	IC50 (μM)	Cell Type	Reference
GluN1/GluN2A	>206	Xenopus oocytes	[3]
GluN1/GluN2B	Negligible Inhibition	HEK cells	[3]
GluN1/GluN2C	7.0	Xenopus oocytes	[4][6]
GluN1/GluN2D	2.7	Xenopus oocytes	[3][4][6]

Table 2: In Vivo Administration and Effects of DQP-1105

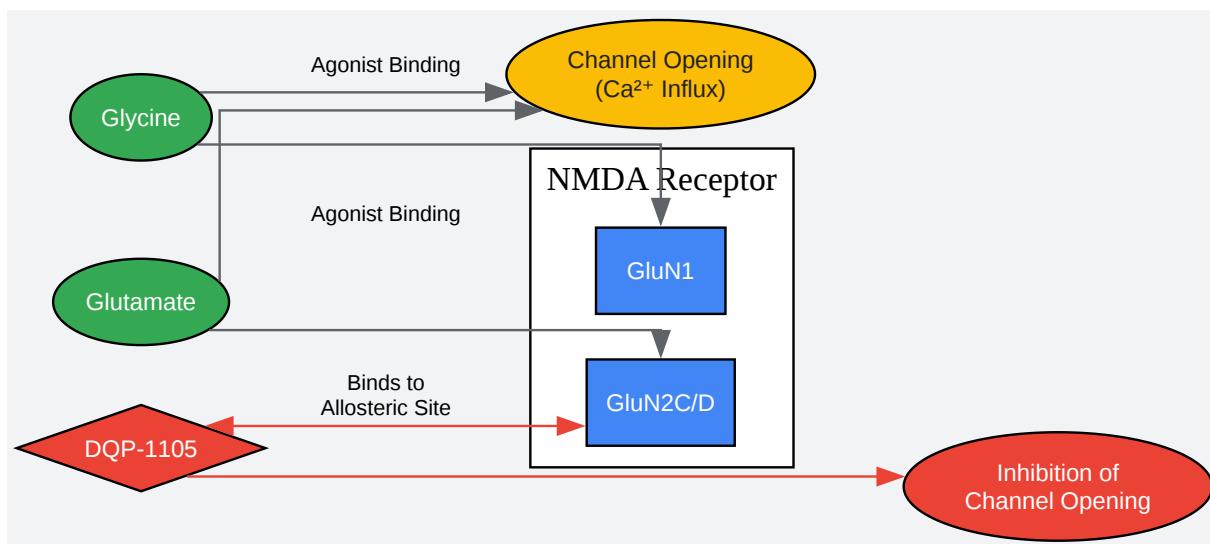
Animal Model	Dosage and Administration	Observed Effects	Reference
Murine model of Tuberous Sclerosis Complex (TSC)-induced epilepsy (Tsc1 \pm mice)	28 mg/kg, intraperitoneal (IP) injection	Diminished seizure burden	[4][5][7]
Neonatal mice (C57B6/J and Gad-1:GFP)	28 mg/kg/day, IP injection from P7-P9 or P11-P13	Altered morphological development of cortical interneuron dendrites	[8]
Anesthetized adult male rats	Local application to the subthalamic nucleus (STN)	Altered firing rate of STN neurons	[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Electrophysiology in Xenopus Oocytes

- Objective: To determine the IC50 values of **DQP-1105** for different NMDA receptor subunits.


- Method:
 - Xenopus laevis oocytes are prepared and injected with cRNA encoding for human or rat GluN1 and various GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D) at a 1:2 ratio.[3]
 - The oocytes are incubated to allow for receptor expression.
 - Two-electrode voltage-clamp recordings are performed. Oocytes are perfused with a solution containing glutamate and glycine to evoke NMDA receptor-mediated currents.
 - **DQP-1105** is co-applied with the agonists at varying concentrations to determine the concentration-dependent inhibition of the current response.
 - IC₅₀ values are calculated by fitting the concentration-response data to a logistical equation.

In Vivo Epilepsy Model in Mice

- Objective: To evaluate the anticonvulsant effects of **DQP-1105**.
- Method:
 - Heterozygote Tsc1 \pm mice, a model for TSC-induced epilepsy, are used.
 - **DQP-1105** is dissolved in a vehicle solution (e.g., 4% ethanol, 5% Tween 80, 5% PEG 400 in sterile 0.9% saline).[8]
 - A single dose of 28 mg/kg of **DQP-1105** is administered via intraperitoneal injection.[4][5][7]
 - Seizure activity is monitored and quantified over a specified period to assess the impact of **DQP-1105** on seizure burden.


Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **DQP-1105** and a typical experimental workflow.

[Click to download full resolution via product page](#)

Caption: Mechanism of **DQP-1105** as a negative allosteric modulator of GluN2C/D-containing NMDA receptors.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo study of **DQP-1105** in a mouse model of epilepsy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. umimpact.umt.edu [umimpact.umt.edu]
- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of DQP-1105: In Vitro and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230525#comparing-in-vitro-and-in-vivo-effects-of-dqp-1105\]](https://www.benchchem.com/product/b1230525#comparing-in-vitro-and-in-vivo-effects-of-dqp-1105)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com